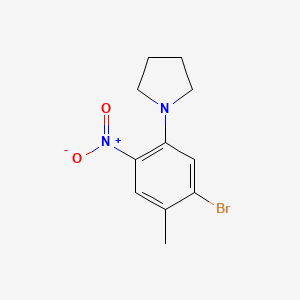
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a brominated nitrophenyl group
准备方法
The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-4-methyl-2-nitroaniline and pyrrolidine.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
Catalysts and Reagents: Common reagents include base catalysts such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.
化学反应分析
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
科学研究应用
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction and metabolic pathways.
相似化合物的比较
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities but differ in their biological activities and applications.
Brominated Aromatics: Compounds such as 1-(5-Bromo-2-nitrophenyl)pyrrolidine have similar brominated aromatic structures but may exhibit different reactivity and properties.
生物活性
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine is a synthetic compound with a unique structure that suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, and synthesizes findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C11H13BrN4O2
- Molecular Weight : 303.15 g/mol
The compound features a bromine atom and a nitro group attached to a phenyl ring, which connects to a pyrrolidine ring substituted with a methyl group. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, leading to growth inhibition .
Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, particularly those associated with leukemia and solid tumors.
Mechanism of Action :
- Reactive Intermediate Formation : The nitro group can be reduced to an amino group, creating reactive species that can bind to DNA or proteins, disrupting normal cellular functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer effects .
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HL-60 (Leukemia) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Case Studies
Recent studies have provided insights into the biological activities of pyrrolidine derivatives, including this compound:
- Sreekanth and Jha (2020) reported the synthesis of pyrrolidine derivatives with notable antibacterial activity against Gram-negative bacteria .
- A study by Huang et al. (2015) highlighted the antibacterial properties of similar compounds, reinforcing the potential of pyrrolidine frameworks in drug development .
属性
分子式 |
C11H13BrN2O2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC 名称 |
1-(5-bromo-4-methyl-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrN2O2/c1-8-6-11(14(15)16)10(7-9(8)12)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
InChI 键 |
MUQFISYMVULLHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Br)N2CCCC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















